molecular formula C7H7FO2 B3043981 2-Fluoro-4-(hydroxymethyl)phenol CAS No. 96740-93-1

2-Fluoro-4-(hydroxymethyl)phenol

Cat. No. B3043981
CAS RN: 96740-93-1
M. Wt: 142.13 g/mol
InChI Key: WDJLSXGVBBNQNJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 and a molecular weight of 142.1276832 . It is used in the preparation of fused imidazopyrimidinones that act as Lp-LPA2 inhibitors and also used to synthesize bicyclic inhibitors of acety-CoA carboxylase inhibitors .


Synthesis Analysis

The synthesis of 2-Fluoro-4-(hydroxymethyl)phenol involves the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid . The synthesis of a similar compound, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, was achieved in 29% yield over seven steps, using nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .


Molecular Structure Analysis

The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .


Physical And Chemical Properties Analysis

2-Fluoro-4-(hydroxymethyl)phenol is a powder with a very light beige/pink color . More detailed physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Synthesis of Biologically Important Alkylaminophenol Compounds

A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, can be synthesized using 2-Fluoro-4-(hydroxymethyl)phenol . This compound has potential applications in medical treatments, particularly in cancer treatment .

Nonlinear Optics (NLO) Analysis

The compound can be used in nonlinear optics (NLO) analysis. NLO materials are crucial for the development of photonic devices, including optical switches, optical computers, and high-capacity optical telecommunication systems .

Spectroscopic Studies

2-Fluoro-4-(hydroxymethyl)phenol can be used in spectroscopic studies. The structural analysis of the molecule can be performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry .

Quantum Chemical Calculations

This compound can be used in quantum chemical calculations to investigate its structural properties. These calculations can provide valuable information about the compound’s electronic and structural properties, HOMO and LUMO energies, thermodynamic parameters, vibrational frequencies, electrostatic potential, excitation energies, Mulliken atomic charges, and oscillator strengths .

Antioxidant Properties

Alkylaminophenols, which can be synthesized using 2-Fluoro-4-(hydroxymethyl)phenol, have high antioxidant properties. These properties make them preferred in medical applications .

Drug Active Substance

The compound can potentially be used as a drug active substance. The discovery of new compounds having the antiproliferative action against cancer cells is very important .

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzaldehyde, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to handle the compound with protective gloves, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that this compound is used in the preparation of fused imidazopyrimidinones that act as lp-lpa2 inhibitors . Lp-LPA2 is a receptor involved in various cellular processes, including cell proliferation and survival.

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. In these reactions, a boron compound (like our compound of interest) reacts with a halide compound in the presence of a palladium catalyst .

Biochemical Pathways

The compound is used in the synthesis of fused imidazopyrimidinones . These molecules are known to inhibit Lp-LPA2, a receptor involved in lipid signaling pathways. By inhibiting this receptor, the compound can potentially affect various cellular processes controlled by these pathways.

Result of Action

The molecular and cellular effects of 2-Fluoro-4-(hydroxymethyl)phenol’s action would depend on its specific targets and mode of action. As it is used to synthesize inhibitors of the Lp-LPA2 receptor , it can be inferred that the compound might influence cellular processes controlled by this receptor, such as cell proliferation and survival.

properties

IUPAC Name

2-fluoro-4-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJLSXGVBBNQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299208
Record name 3-Fluoro-4-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(hydroxymethyl)phenol

CAS RN

96740-93-1
Record name 3-Fluoro-4-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96740-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(hydroxymethyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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